Vildagliptin Carboxy Acid Metabolite Trifluoroacetate

Übersicht

Beschreibung

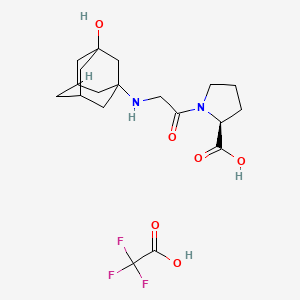

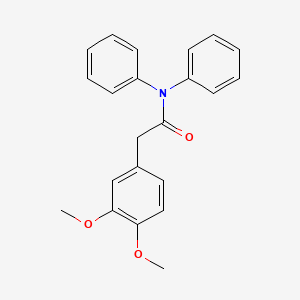

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is the major metabolite of the dipeptidyl peptidase 4 (DPP-4) inhibitor vildagliptin . It is formed from the hydrolysis of the cyano group on vildagliptin . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells .

Synthesis Analysis

The synthesis of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate involves the hydrolysis of the cyano group on vildagliptin . More detailed information about the synthesis process can be found in specific scientific literature .Molecular Structure Analysis

The molecular formula of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is C17H26N2O4 • CF3COOH . The InChi Code is InChI=1S/C17H26N2O4.C2HF3O2/c20-14 (19-3-1-2-13 (19)15 (21)22)9-18-16-5-11-4-12 (6-16)8-17 (23,7-11)10-16;3-2 (4,5)1 (6)7/h11-13,18,23H,1-10H2, (H,21,22); (H,6,7)/t11?,12?,13-,16-,17-;/m0./s1 .Chemical Reactions Analysis

The major chemical reaction involved in the formation of Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is the hydrolysis of the cyano group on vildagliptin . Further details about the chemical reactions can be found in the relevant scientific literature .Wissenschaftliche Forschungsanwendungen

Pharmacokinetics in Renal Impairment

Vildagliptin Carboxy Acid Metabolite has been studied for its pharmacokinetics in the context of renal impairment . The research used a 5/6 nephrectomized rat model to simulate chronic renal failure patients. The study found that renal impairment led to increased plasma exposure to the dipeptidyl peptidase 4 inhibitor vildagliptin and its major metabolite .

Dipeptidyl Peptidase 4 (DPP-4) Inhibition

Vildagliptin Carboxy Acid Metabolite is the major metabolite of the DPP-4 inhibitor vildagliptin . It has an IC50 value of 477 µM for DPP-4 in human Caco-2 cells . DPP-4 is a transmembrane cell surface aminopeptidase, which is widely expressed in liver, kidney, lung, intestine and other tissues .

Treatment of Type 2 Diabetes

Vildagliptin, from which the Vildagliptin Carboxy Acid Metabolite is derived, is used clinically alone or in combination with metformin for the treatment of type 2 diabetes . It works by inhibiting DPP-4, which can rapidly inactivate insulin-like glucagon-like peptide 1 (GLP-1) and glucose-dependent insulin polypeptide (GIP), both indispensable components involved in the physiological control of insulin release and the regulation of blood glucose .

Metabolism Study

Vildagliptin is mainly metabolized into the carboxylic acid metabolite M20.7 through cyanide hydrolysis catalyzed by DPPs in humans . The urine recovery rates of the parent drug and M20.7 were 23% and 50%, respectively .

Study on Uremic Toxins

The large increase in plasma exposure of M20.7 could be attributed to the accumulation of uremic toxins in chronic renal failure patients, which inhibited OAT3 activity and blocked renal excretion of M20.7 .

Effect on Glomerular Filtration

Vildagliptin, with high permeability, showed a slight increase in plasma exposure due to reduced glomerular filtration .

Safety And Hazards

Zukünftige Richtungen

The future directions of research on Vildagliptin Carboxy Acid Metabolite Trifluoroacetate could involve further investigation into its pharmacokinetics in the context of renal impairment . This could help to clarify the mechanism of renal impairment leading to different degrees of increased plasma exposure to this compound .

Eigenschaften

IUPAC Name |

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSYESQESYWANO-CSDSSYKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate | |

CAS RN |

565453-41-0 | |

| Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methoxyanilino)prop-2-enenitrile](/img/structure/B1657309.png)

![N-[(Z)-3-[(2E)-2-[(4,5-dibromofuran-2-yl)methylidene]hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B1657312.png)

![2-(dimethylamino)ethyl 3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate;hydrochloride](/img/structure/B1657313.png)

![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]pyrazol-3-one](/img/structure/B1657315.png)

![4-[(E)-(Quinolin-8-ylhydrazinylidene)methyl]benzene-1,3-diol](/img/structure/B1657319.png)

![(E)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-(3-phenylmethoxyphenyl)prop-2-enenitrile](/img/structure/B1657322.png)

![1-[(E)-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1657324.png)

![N-[(E)-[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B1657327.png)